molecular formula C19H22F3N3O2S B11581105 3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2-methylpropyl)propanamide

3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2-methylpropyl)propanamide

Cat. No.: B11581105
M. Wt: 413.5 g/mol
InChI Key: BMHBENJBEOXBAJ-UHFFFAOYSA-N
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Description

3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2-methylpropyl)propanamide is a complex organic compound that features a pyrimidine ring substituted with a methoxyphenyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2-methylpropyl)propanamide typically involves multiple steps. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the methoxyphenyl and trifluoromethyl groups. The final step involves the formation of the propanamide moiety.

    Pyrimidine Core Synthesis: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Substitution Reactions: The methoxyphenyl and trifluoromethyl groups are introduced via nucleophilic aromatic substitution reactions.

    Amide Formation: The final step involves the reaction of the pyrimidine derivative with an appropriate amine to form the propanamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2-methylpropyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide variety of functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Material Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2-methylpropyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine: Lacks the sulfanyl and propanamide groups.

    3-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}-N-(2-methylpropyl)propanamide: Lacks the trifluoromethyl group.

Uniqueness

The presence of both the trifluoromethyl and methoxyphenyl groups, along with the sulfanyl and propanamide moieties, gives 3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2-methylpropyl)propanamide unique chemical and biological properties. These features may enhance its stability, reactivity, and potential for interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H22F3N3O2S

Molecular Weight

413.5 g/mol

IUPAC Name

3-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(2-methylpropyl)propanamide

InChI

InChI=1S/C19H22F3N3O2S/c1-12(2)11-23-17(26)8-9-28-18-24-15(10-16(25-18)19(20,21)22)13-4-6-14(27-3)7-5-13/h4-7,10,12H,8-9,11H2,1-3H3,(H,23,26)

InChI Key

BMHBENJBEOXBAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)CCSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)OC

Origin of Product

United States

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